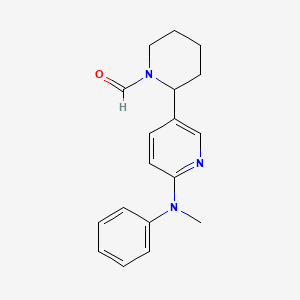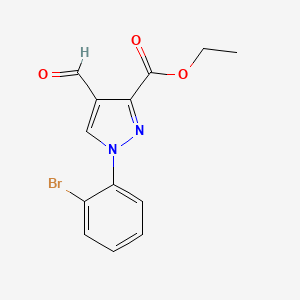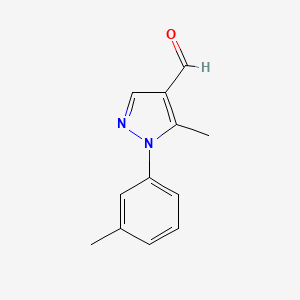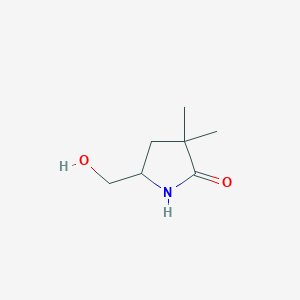![molecular formula C11H11N3O2 B11812934 (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine is a complex organic compound featuring a benzo[d][1,3]dioxole moiety attached to an imidazole ring via a methanamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine typically involves multi-step organic reactions. One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the imidazole ring. The final step involves the introduction of the methanamine group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall production rates.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various pharmaceuticals.
Methylammonium lead halide: Used in solar cells and other electronic applications.
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor of mitochondrial glutaminase.
Uniqueness
(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H11N3O2/c12-4-11-13-5-8(14-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6,12H2,(H,13,14) |
Clé InChI |
DQWBHDFNKIFWBU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)








![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)




